![molecular formula C15H13FN2O4 B1664261 Abbott 79175 CAS No. 141579-87-5](/img/structure/B1664261.png)
Abbott 79175
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-79175 is a small molecule inhibitor of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are inflammatory mediators involved in various diseases, including asthma and other inflammatory conditions. A-79175 has shown potential in increasing bone formation, making it a compound of interest in both medical and biological research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of A-79175 involves multiple steps, typically starting with the preparation of key intermediates. One common route includes the formation of a benzofuran derivative, followed by the introduction of a fluorine atom and the attachment of a hydroxyurea moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of A-79175 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: A-79175 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the hydroxyurea moiety, potentially altering its biological activity.
Substitution: Substitution reactions, particularly involving the fluorine atom, can lead to the formation of analogs with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can produce fluorinated analogs with potentially different biological activities.
Wissenschaftliche Forschungsanwendungen
A-79175 has a wide range of applications in scientific research:
Chemistry: It serves as a tool compound for studying the inhibition of 5-lipoxygenase and the role of leukotrienes in inflammation.
Biology: Researchers use A-79175 to investigate the biological pathways involving 5-lipoxygenase and its impact on cellular processes.
Medicine: The compound is explored for its therapeutic potential in treating inflammatory diseases, such as asthma and arthritis, due to its ability to inhibit leukotriene production.
Industry: A-79175’s role in increasing bone formation makes it a candidate for developing treatments for bone-related disorders.
Wirkmechanismus
A-79175 exerts its effects by inhibiting the enzyme 5-lipoxygenase, which is responsible for the conversion of arachidonic acid to leukotrienes. By blocking this pathway, A-79175 reduces the production of leukotrienes, thereby diminishing inflammation. The molecular targets include the active site of 5-lipoxygenase, where A-79175 binds and prevents the enzyme from catalyzing its reaction .
Similar Compounds:
Zileuton: Another 5-lipoxygenase inhibitor used clinically for asthma management.
MK-886: An inhibitor of 5-lipoxygenase-activating protein (FLAP), which indirectly inhibits leukotriene synthesis.
Licofelone: A dual inhibitor of 5-lipoxygenase and cyclooxygenase (COX) enzymes.
Uniqueness of A-79175: A-79175 is unique due to its specific inhibition of 5-lipoxygenase and its demonstrated ability to enhance bone formation. This dual functionality makes it a valuable compound for both anti-inflammatory and bone health research .
Eigenschaften
CAS-Nummer |
141579-87-5 |
---|---|
Molekularformel |
C15H13FN2O4 |
Molekulargewicht |
304.27 g/mol |
IUPAC-Name |
1-[(2R)-4-[5-(4-fluorophenoxy)furan-2-yl]but-3-yn-2-yl]-1-hydroxyurea |
InChI |
InChI=1S/C15H13FN2O4/c1-10(18(20)15(17)19)2-5-12-8-9-14(21-12)22-13-6-3-11(16)4-7-13/h3-4,6-10,20H,1H3,(H2,17,19)/t10-/m1/s1 |
InChI-Schlüssel |
OLZHFFKRBCZHHT-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](C#CC1=CC=C(O1)OC2=CC=C(C=C2)F)N(C(=O)N)O |
SMILES |
CC(C#CC1=CC=C(O1)OC2=CC=C(C=C2)F)N(C(=O)N)O |
Kanonische SMILES |
CC(C#CC1=CC=C(O1)OC2=CC=C(C=C2)F)N(C(=O)N)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
A 78773 A 79175 A-78773 A-79175 Abbott 79175 Abbott-79175 N-(3-(5-(4-fluorophenoxy)-2-furanyl)-1-methyl-2-propynyl)-N-hydroxyurea N-hydroxy-N-(4-(5-(4-fluorophenoxy)-2-furyl)-3-butyn-2-yl)urea |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.